molecular formula C17H24N6O2 B2610741 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 920485-99-0

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2610741
CAS No.: 920485-99-0
M. Wt: 344.419
InChI Key: PKALKJUIARHXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research, developed for research use only. The core structure of this compound features a tetrazole ring, a well-established bioisostere for carboxylic acid and amide functional groups . The 1,5-disubstituted tetrazole motif, in particular, is an effective surrogate for cis-amide bonds in peptidomimetics . This substitution can enhance key drug-like properties, as tetrazole-containing compounds often demonstrate improved metabolic stability and increased lipophilicity compared to their carboxylic acid or amide counterparts, which can favorably impact membrane penetration and pharmacokinetics . Compounds incorporating tetrazole and urea subunits, such as this one, are frequently investigated for their potential cytotoxic and antiviral activities . The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming multiple hydrogen bonds with biological targets, which can be crucial for achieving high-affinity binding. The specific combination of the cyclohexyl-tetrazole and the 4-ethoxyphenylurea in a single molecule presents a novel structure for researchers to explore in various biochemical assays. This compound is supplied as a tool for non-clinical research, such as high-throughput screening, structure-activity relationship (SAR) studies, and investigations into new therapeutic targets . Intended Use & Disclaimer: This product is for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALKJUIARHXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound belonging to the class of tetrazole derivatives. Tetrazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic implications.

  • Molecular Formula : C18H24N6O2
  • Molecular Weight : 364.43 g/mol
  • Structure : The compound consists of a tetrazole ring linked to a cyclohexyl group and an ethoxy-substituted phenyl urea moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups in natural substrates, facilitating binding to enzyme active sites. This interaction may inhibit various biochemical pathways, leading to therapeutic effects such as:

  • Anticancer Activity : Potential inhibition of tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Broad-spectrum activity against various pathogens.

Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in renal cancer cells
AntimicrobialEffective against bacterial strains
AnalgesicExhibits pain-relieving properties
AntiviralShows potential against HIV

Anticancer Studies

A study evaluated the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity against renal cancer (Caki cells), with IC50 values demonstrating its potency in inhibiting cell proliferation.

Antimicrobial Studies

Research has shown that tetrazole derivatives exhibit antimicrobial properties. In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

Analgesic Effects

The analgesic properties were assessed in animal models, where the compound demonstrated significant pain relief comparable to standard analgesics. This suggests a possible role in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and functional groups among the target compound and related molecules:

Compound Name Core Scaffold Key Substituents Use
Target Compound Urea Cyclohexyl-tetrazole, 4-ethoxyphenyl Hypothetical pesticide (inferred)
Etofenprox Benzene ether 4-ethoxyphenyl, 2-methylpropoxy Insecticide
Flufenprox Benzene ether 4-chlorophenoxy, 3,3,3-trifluoropropoxy Insecticide
Bromuconazole Triazole Bromo, 2,4-dichlorophenyl Fungicide
Cycloprothrin Pyrethroid 4-ethoxyphenyl, dichlorocyclopropane Insecticide
Key Observations:
  • Urea vs. Ether Linkages : The target compound’s urea bridge contrasts with the ether linkages in etofenprox and flufenprox. Urea’s hydrogen-bonding capacity may enhance target binding compared to ethers, which rely on hydrophobic interactions .
  • Tetrazole vs.
  • Ethoxyphenyl Group : Shared with etofenprox and cycloprothrin, the para-ethoxy substituent likely improves lipophilicity, aiding membrane penetration in insecticides .

Functional Group Impact on Bioactivity

  • Cyclohexyl-Tetrazole : The bulky cyclohexyl group may reduce metabolic degradation compared to smaller alkyl chains in triazole fungicides (e.g., triadimefon ). This could enhance environmental persistence or duration of action.
  • 4-Ethoxyphenyl : Present in cycloprothrin and etofenprox, this group is associated with broad-spectrum insecticidal activity. Its electron-donating ethoxy group may stabilize aromatic interactions in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.